molecular formula C19H19D5ClNO4 B1191660 6-beta-Naloxol D5 hydrochloride

6-beta-Naloxol D5 hydrochloride

Cat. No.: B1191660
M. Wt: 370.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Deuterium Labeling Configuration

6-beta-Naloxol D5 hydrochloride is a deuterium-labeled derivative of the opioid antagonist 6-beta-naloxol. Its molecular formula is C₁₉H₁₉D₅ClNO₄ , with a molecular weight of 370.88 g/mol . The compound features five deuterium atoms substituted at specific positions on the prop-2-enyl group (–CH₂–CH=CH₂), resulting in a –CD₂–CD=CD₂ configuration. This isotopic labeling preserves the core structure of the parent compound while introducing isotopic distinctions critical for analytical applications, such as mass spectrometry and metabolic studies.

The deuterium atoms are strategically placed to minimize interference with the molecule’s pharmacological activity while enhancing its metabolic stability. This labeling pattern is achieved by replacing hydrogen atoms at three methyl groups (–CH₃) within the allyl side chain, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data. The hydrochloride salt form ensures solubility in polar solvents, facilitating its use in experimental settings.

Table 1: Molecular properties of this compound

Property Value
Molecular formula C₁₉H₁₉D₅ClNO₄
Molecular weight (g/mol) 370.88
Deuterium positions Prop-2-enyl group (–CD₂–CD=CD₂)
Salt form Hydrochloride

Crystallographic Characterization and Stereochemical Properties

The crystallographic structure of this compound has not been fully resolved, but its parent compound, naloxone, provides a foundational framework for understanding its stereochemistry. Naloxone derivatives typically adopt a pentacyclic morphinan backbone with defined stereocenters at positions 4R, 4aS, 7R, 7aR, and 12bS. X-ray diffraction studies of naloxone free base reveal a rigid structure stabilized by hydrogen bonding between hydroxyl groups and the tertiary amine.

For this compound, the stereochemical integrity is preserved despite deuterium substitution. The compound retains the (4R,4aS,7R,7aR,12bS) configuration, critical for binding to opioid receptors. Key structural features include:

  • A phenolic hydroxyl group at position C3.
  • A secondary alcohol at position C6β.
  • A tertiary amine at position N17, protonated in the hydrochloride form.

Powder X-ray diffraction (PXRD) patterns of related compounds, such as naloxone hydrochloride, show characteristic peaks at 2θ = 8.5°, 12.3°, and 17.8°, corresponding to d-spacings of 10.4 Å, 7.2 Å, and 5.0 Å, respectively. These patterns suggest a monoclinic crystal system with space group P2₁, though full refinement for this compound remains pending.

Comparative Structural Analysis with Parent Compound Naloxol

This compound diverges from its non-deuterated parent compound, 6-beta-naloxol (C₁₉H₂₃NO₃, MW = 313.39 g/mol), in two key aspects:

  • Deuterium incorporation : Five hydrogen atoms are replaced with deuterium, increasing the molecular weight by 57.49 g/mol.
  • Salt formation : The hydrochloride salt introduces a chlorine atom, altering solubility and crystallinity.

Table 2: Structural comparison with 6-beta-naloxol

Feature This compound 6-beta-Naloxol
Molecular formula C₁₉H₁₉D₅ClNO₄ C₁₉H₂₃NO₃
Molecular weight 370.88 g/mol 313.39 g/mol
Key functional groups –CD₂–CD=CD₂, –Cl⁻ –CH₂–CH=CH₂, –OH
Stereochemistry (4R,4aS,7R,7aR,12bS) (4R,4aR,7R,7aR,12bS)

The stereochemical configuration at position C6β remains consistent, preserving the compound’s affinity for opioid receptors. However, deuterium labeling reduces the compound’s metabolic degradation rate, as observed in analogous deuterated pharmaceuticals. For instance, deuterated methadone exhibits a 5.7-fold increase in plasma exposure due to slowed hepatic N-demethylation.

Properties

Molecular Formula

C19H19D5ClNO4

Molecular Weight

370.88

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Naloxone Hydrochloride
  • Structure: Non-deuterated parent compound of 6-beta-naloxol.
  • Pharmacology : Rapid-acting opioid antagonist used clinically to reverse opioid overdoses. Unlike 6-beta-Naloxol D5, naloxone has a short half-life (~1–2 hours) due to rapid hepatic metabolism .
  • Research Use: Limited to acute studies, whereas 6-beta-Naloxol D5’s deuterium labeling extends its utility in long-duration metabolic tracking .
6-beta-Naloxol Hydrochloride (Non-Deuterated)
  • Key Difference : Lacks deuterium, resulting in faster metabolic clearance. This makes it less suitable for studies requiring prolonged observation of opioid receptor interactions .

Other Opioid Antagonists

6'-GNTI Dihydrochloride
  • Selectivity : Primarily targets κ-opioid receptors, unlike 6-beta-Naloxol D5, which acts on all three opioid receptor subtypes .
  • Application : Used to study κ-receptor-specific effects in pain and addiction, whereas 6-beta-Naloxol D5 provides broader receptor coverage .

Deuterated Compounds

Remdesivir-D5
  • Purpose : A deuterated antiviral agent (unrelated to opioids) used to study metabolic stability in antiviral research. Highlights the versatility of deuterium labeling across drug classes .
Ketorolac D5
  • Class : Deuterated NSAID; demonstrates that deuterium modification is applied to diverse therapeutic areas, though its mechanisms differ entirely from opioid antagonists .

Data Table: Comparative Analysis of Key Compounds

Compound Deuterated Primary Target Metabolic Stability Clinical Use Research Application References
6-beta-Naloxol D5 HCl Yes μ-, δ-, κ-opioid High None Metabolic studies, receptor dynamics
Naloxone HCl No μ-opioid Low Overdose reversal Acute opioid antagonism
6'-GNTI Dihydrochloride No κ-opioid Moderate None κ-receptor-specific studies
Remdesivir-D5 Yes Viral RNA polymerase High None Antiviral metabolism tracking

Research Implications and Limitations

6-beta-Naloxol D5 hydrochloride’s deuterium labeling provides distinct advantages over non-deuterated analogues in metabolic and receptor-binding assays. However, its lack of clinical data (as noted in ) limits its use to preclinical research. In contrast, naloxone remains the gold standard for therapeutic opioid reversal, while deuterated compounds like Remdesivir-D5 exemplify cross-disciplinary applications of isotopic labeling .

Preparation Methods

N-Alkylation with Deuterated Allyl Halides

In a representative procedure, thebaine (1) is oxidized to yield noroxymorphone (2), which undergoes N-alkylation with 1,1,2,3,3-pentadeuterioallyl iodide. This step, adapted from naloxone hydrochloride synthesis, proceeds as follows:

  • Deprotonation : Noroxymorphone (10 g, 28.2 mmol) is dissolved in anhydrous DMF (50 mL) under nitrogen. Sodium hydride (1.2 eq, 33.9 mmol) is added at 0–5°C to deprotonate the tertiary amine.

  • Alkylation : Deuterated allyl iodide (1.5 eq, 42.3 mmol) is added dropwise over 30 minutes. The reaction is stirred at 50°C for 6 hours.

  • Quenching and Isolation : The mixture is quenched with ice-cwater, extracted with dichloromethane (3 × 100 mL), and concentrated in vacuo to yield deuterated naloxone (3) as a pale yellow solid (yield: 85–92%).

Table 1: Optimization of N-Alkylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventDMFTHFDMSO
Temperature (°C)504060
Reaction Time (h)684
Yield (%)927885

Data adapted from naloxone hydrochloride synthesis.

Reduction of Naloxone to 6-β-Naloxol D5

The ketone group at the 6-position of deuterated naloxone (3) is reduced to a β-configured alcohol using lithium tri-tert-butoxyaluminum hydride (LTBA), a stereoselective reagent that favors the formation of the β-epimer.

Stereoselective Reduction Protocol

  • Reagent Preparation : LTBA (2.5 eq, 70.5 mmol) is suspended in anhydrous toluene (200 mL) at 0–10°C.

  • Substrate Addition : Deuterated naloxone (3, 10 g, 28.2 mmol) in toluene (150 mL) is added dropwise over 45 minutes.

  • Reaction Monitoring : The mixture is stirred at 25°C for 2 hours, with TLC (ethyl acetate:hexane, 1:1) confirming complete conversion.

  • Work-up : The reaction is quenched with ethyl acetate (10 mL) and aqueous ammonium sulfate (20% w/v), followed by extraction with toluene (3 × 100 mL). The organic phase is concentrated to afford 6-β-naloxol D5 (4) as a white solid (yield: 88–94%).

Critical Factors :

  • Temperature Control : Maintaining temperatures below 10°C during LTBA addition minimizes epimerization.

  • Solvent Choice : Toluene enhances reagent stability and reduces side reactions compared to tetrahydrofuran.

Salt Formation and Purification

Conversion of 6-β-naloxol D5 (4) to its hydrochloride salt involves acidification under controlled conditions to prevent deuterium loss.

Hydrochloric Acid Treatment

  • Dissolution : 6-β-naloxol D5 (5 g, 14.1 mmol) is dissolved in absolute ethanol (30 mL) at 80°C.

  • Acid Addition : Concentrated hydrochloric acid (1.2 eq, 16.9 mmol) is added dropwise at 0–5°C.

  • Crystallization : The solution is cooled to −20°C for 12 hours, yielding a crystalline precipitate.

  • Isolation : The solid is filtered, washed with cold ethanol, and dried under vacuum to obtain 6-β-naloxol D5 hydrochloride (5) (yield: 90–95%, purity: ≥99% by HPLC).

Table 2: Salt Formation Optimization

ParameterCondition ACondition B
Acid (eq)1.01.2
Temperature (°C)0−20
Yield (%)8295

Data derived from naloxone hydrochloride salt preparation.

Analytical Characterization

Isotopic Purity Assessment

Mass spectrometry (HRMS) confirms the incorporation of five deuterium atoms, with m/z=370.88m/z = 370.88 ([M+H]+^+) matching the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy reveals the absence of proton signals at δ 5.2–5.8 ppm (allylic protons), corroborating full deuteration at the allyl group.

Chiral Purity Verification

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) demonstrates ≥99.5% enantiomeric excess for the β-epimer, validating the stereoselectivity of the LTBA reduction .

Q & A

Q. What is the role of deuterium labeling in 6-beta-Naloxol D5 hydrochloride, and how does it influence experimental design?

Deuterium labeling in this compound replaces five hydrogen atoms with deuterium, increasing molecular mass and stability. This modification is critical for use as an internal standard in mass spectrometry (MS)-based assays, enabling precise quantification by distinguishing the labeled compound from its non-deuterated counterpart in biological matrices. Researchers must validate the isotopic purity (>98%) and ensure the labeled compound does not interfere with endogenous analytes .

Q. How should researchers handle stability and storage of this compound to ensure data reproducibility?

The compound should be stored at -20°C in a tightly sealed, desiccated container to prevent degradation. Prior to use, equilibrate the compound to room temperature under inert gas (e.g., nitrogen) to minimize hygroscopicity and oxidation. Stability studies under varying pH (4–9) and temperature conditions (4–37°C) are recommended for method validation, as hydrolysis of the opioid antagonist scaffold can occur in aqueous environments .

Q. What analytical methods are validated for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Key parameters:

  • Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
  • Detection : MRM transitions m/z 336.2 → 254.1 (analyte) and m/z 341.2 → 259.1 (internal standard).
    Calibration curves (1–1000 ng/mL) must demonstrate linearity (R² > 0.99) and precision (CV < 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated 6-beta-Naloxol?

Discrepancies in metabolic half-life or receptor binding may arise from deuterium isotope effects (e.g., altered CYP450 metabolism). To address this:

  • Conduct parallel in vitro assays comparing deuterated and non-deuterated forms in hepatocyte models.
  • Use nuclear magnetic resonance (NMR) to confirm deuterium positioning and isotopic integrity.
  • Apply computational modeling (e.g., molecular dynamics simulations) to assess binding affinity changes at opioid receptors .

Q. What are the methodological challenges in designing in vivo studies with this compound?

Key challenges include:

  • Solubility : The hydrochloride salt requires saline or 5% dextrose for intravenous administration. For oral studies, use surfactants (e.g., Tween-80) to enhance bioavailability.
  • Dosing : Ensure deuterium labeling does not alter blood-brain barrier permeability compared to naloxone. Validate brain-to-plasma ratios via microdialysis.
  • Ethical considerations : Adhere to protocols for opioid antagonist studies, including naloxone rescue for overdose models .

Q. How can researchers validate the specificity of this compound in complex biological matrices?

  • Perform cross-reactivity assays with structurally related opioids (e.g., naltrexone, naloxone) using competitive ELISA or surface plasmon resonance (SPR).
  • Utilize high-resolution MS (HRMS) to confirm the absence of fragment ion overlap with metabolites (e.g., 6-beta-naloxol glucuronide).
  • Include negative controls (e.g., deuterium-free matrices) to rule out matrix effects .

Contradictions and Critical Analysis

  • Evidence Conflict : Some sources report storage at -20°C , while others omit temperature specifications . Resolution: Follow manufacturer-specific guidelines and validate stability under local storage conditions.
  • Deuterium Position : lists 6-beta-Naloxol (CAS 53154-12-4) but does not specify deuterium placement. Cross-reference with NMR data from certified suppliers to confirm labeling sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.